![molecular formula C21H21N5O2 B4504150 2-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-6-phenyl-3(2H)-pyridazinone](/img/structure/B4504150.png)
2-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-6-phenyl-3(2H)-pyridazinone
Overview
Description
2-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-6-phenyl-3(2H)-pyridazinone is a complex organic compound with a unique structure that includes a pyridazinone core, a phenyl group, and a piperazine ring substituted with a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-6-phenyl-3(2H)-pyridazinone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and an aluminum chloride catalyst.
Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with dihaloalkanes under reflux conditions.
Substitution with Pyridine Moiety: The final step involves the substitution of the piperazine ring with a pyridine moiety, which can be achieved through nucleophilic substitution reactions using pyridine derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
2-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-6-phenyl-3(2H)-pyridazinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Pyridine derivatives, halogenated compounds, nucleophiles or electrophiles, appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C25H24N4O2
- Molecular Weight : 412.49 g/mol
- IUPAC Name : 2-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-6-phenyl-3(2H)-pyridazinone
The compound features a pyridazine ring system, which is known for its diverse biological activities, including anti-inflammatory and antitumor properties. Its structure allows for various interactions with biological targets, making it a candidate for drug development.
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have demonstrated that pyridazinone derivatives can inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Antidepressant Effects
The piperazine moiety in the structure is associated with antidepressant activity. Compounds containing piperazine have been shown to interact with serotonin receptors, suggesting that this pyridazinone derivative could potentially serve as a novel antidepressant agent.
Antimicrobial Properties
Preliminary studies indicate that derivatives of this compound possess antimicrobial activity against a range of pathogens. The presence of the pyridine ring may enhance its ability to penetrate bacterial membranes, thus exhibiting bactericidal effects.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-6-phenyl-3(2H)-pyridazinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-1H-isoindole-1,3(2H)-dione
- 2-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-4-phenyl-3(2H)-pyridazinone
- 2-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-6-phenyl-4(2H)-pyridazinone
Uniqueness
2-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-6-phenyl-3(2H)-pyridazinone is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, selectivity, and potency in various applications, making it a valuable compound for research and development.
Biological Activity
The compound 2-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-6-phenyl-3(2H)-pyridazinone is a pyridazinone derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, presenting detailed research findings, data tables, and case studies to illustrate its pharmacological significance.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : CHNO
- Molecular Weight : 388.5 g/mol
Anticancer Activity
Recent studies have demonstrated that pyridazinone derivatives exhibit significant anticancer properties. In a screening against 60 cancer cell lines conducted by the National Cancer Institute (NCI), compounds similar to this compound showed promising results:
- Growth Inhibition Percentages (GI%) : Ranged from 62.21% to 100.14% across various cancer types including melanoma, non-small cell lung cancer (NSCLC), prostate cancer, and colon cancer.
- GI50 Values : For selected compounds, GI50 values were reported between 1.66 µM and 100 µM, indicating potent activity against specific cancer cell lines .
The mechanism by which these compounds exert their anticancer effects includes:
- Cell Cycle Arrest : Compound 10l induced G0–G1 phase cell cycle arrest in A549 cells, increasing the population of cells in this phase from 85.41% to 90.86%.
- Gene Expression Modulation : Upregulation of pro-apoptotic genes such as p53 and Bax, alongside downregulation of the anti-apoptotic gene Bcl-2, was observed .
Antimicrobial Activity
In addition to anticancer properties, pyridazinone derivatives have shown significant antimicrobial activity:
- Minimum Inhibitory Concentration (MIC) : Compounds demonstrated MIC values ranging from 0.5 to 128 µg/mL against various bacterial strains including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).
- VEGFR-2 Inhibition : Some derivatives exhibited IC50 values between 60.70 nM and 1800 nM for VEGFR-2 inhibition, suggesting a dual role as both antimicrobial and anticancer agents .
Study on Anticancer Activity
In a study published in August 2024, pyridazinone-based compounds were synthesized and evaluated for their anticancer potential. The results indicated that certain derivatives not only inhibited tumor growth but also influenced apoptotic pathways significantly. The study highlighted the importance of structural modifications in enhancing biological activity .
Study on Antimicrobial Activity
Another investigation focused on the antimicrobial properties of pyridazinone derivatives revealed that modifications to the piperazine moiety could enhance efficacy against resistant bacterial strains. The findings underscored the versatility of pyridazinones in drug development for infectious diseases .
Properties
IUPAC Name |
2-[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]-6-phenylpyridazin-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2/c27-20-10-9-18(17-6-2-1-3-7-17)23-26(20)16-21(28)25-14-12-24(13-15-25)19-8-4-5-11-22-19/h1-11H,12-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNPXFWVRQGVJSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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